molecular formula C17H18Cl3N B1592194 (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 79836-76-3

(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B1592194
CAS No.: 79836-76-3
M. Wt: 342.7 g/mol
InChI Key: BLFQGGGGFNSJKA-LWHGMNCYSA-N
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Description

Introduction to (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

This compound is a chiral derivative of sertraline, distinguished by its (1R,4S) configuration. It belongs to the tetrahydronaphthalenamine class, featuring a dichlorophenyl substituent and an N-methyl group. As a hydrochloride salt, it is chemically stable and soluble in polar solvents. Its primary relevance lies in its role as an inactive stereoisomer, contrasting with the therapeutically active (1S,4S) enantiomer.

Historical Context and Discovery

The discovery of this isomer is intertwined with the development of sertraline, a drug pioneered by Pfizer scientists in the 1970s–1980s. Initially, researchers explored tametraline, a norepinephrine reuptake inhibitor, but its stimulant side effects led to discontinuation. Subsequent modifications by Kenneth Koe, Willard Welch, and Reinhard Sarges introduced chlorine atoms at the 3,4-positions of the phenyl ring, altering the compound’s pharmacological profile toward serotonin reuptake inhibition.

During the resolution of sertraline’s racemic mixture, the (1R,4S) isomer emerged as part of the stereoisomeric family. Initially dismissed due to its lack of activity, it later gained attention in stereochemical research and industrial processes for recycling unwanted isomers.

Significance in Stereochemical Research

Stereochemistry critically determines biological activity in sertraline. The (1R,4S) isomer exemplifies how spatial arrangements affect drug efficacy:

  • Enantiomer-Specific Interactions : The (1S,4S) enantiomer binds selectively to serotonin transporters, while the (1R,4S) configuration fails to achieve this interaction due to steric hindrance or misalignment of functional groups.
  • Synthetic Recycling : Industrial processes utilize (1R,4S) and other inactive isomers as precursors. For example, base-catalyzed isomerization converts (1R,4S) to the active (1S,4S) form, enabling efficient large-scale production.
  • Structural Insights : Comparative crystallography and receptor-binding studies highlight how minor stereochemical differences alter molecular conformation, impacting affinity for biological targets.
Stereoisomer Activity Key Structural Feature
(1S,4S) Active (SSRI) cis Configuration
(1R,4R) Inactive trans Configuration
(1R,4S) Inactive trans Configuration
(1S,4R) Inactive trans Configuration

Table 1: Sertraline stereoisomers and their pharmacological activities.

Relationship to Sertraline Stereoisomers

Sertraline exists as four stereoisomers due to its two chiral centers (C1 and C4). The (1R,4S) isomer is one of two trans configurations (C1 and C4 in opposite orientations), contrasting with the active cis (1S,4S) configuration.

Key Differentiators:
  • Pharmacological Activity : The (1S,4S) enantiomer inhibits serotonin reuptake with high specificity, while the (1R,4S) isomer lacks such activity.
  • Metabolic Pathways : (1R,4S) may undergo hepatic demethylation to form desmethyl-sertraline, though its clinical relevance remains unclear.
  • Synthetic Utility : (1R,4S) serves as a precursor in asymmetric synthesis, enabling the production of the active enantiomer via resolution or catalytic processes.

Chemical Classification and Nomenclature Systems

Functional Groups and Structure

The compound features:

  • Tetrahydronaphthalenamine Backbone : A bicyclic structure with a saturated six-membered ring fused to a benzene ring.
  • 3,4-Dichlorophenyl Group : Enhances lipophilicity and serotonin transport inhibition.
  • N-Methyl Group : Increases metabolic stability and solubility.
  • Hydrochloride Salt : Improves crystallinity and bioavailability.
Nomenclature Systems
System Identifier
IUPAC This compound
CAS 79896-32-5
PubChem CID 18600608
Molecular Formula C₁₇H₁₈Cl₃N
Molecular Weight 342.7 g/mol

Properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-LWHGMNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79896-32-5, 79617-99-5
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79896-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79617-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50712363
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79836-76-3
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antidepressant Research

As a known impurity of sertraline, this compound is significant in the study of antidepressants. Understanding its properties helps in assessing the safety and efficacy of sertraline formulations. Research has indicated that impurities can influence the pharmacodynamics and pharmacokinetics of active pharmaceutical ingredients (APIs) .

Analytical Chemistry

The compound serves as a reference standard in analytical laboratories for quality control and assurance in pharmaceutical manufacturing. It is used to develop methods for detecting and quantifying impurities in sertraline products .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for drug development, and this compound's structure provides insights into the relationship between chemical structure and biological activity. Investigating how modifications to its structure affect antidepressant activity can lead to the development of more effective medications with fewer side effects .

Case Study 1: Impurity Profiling of Sertraline

A study conducted on the impurity profile of sertraline highlighted the significance of (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The research demonstrated that this impurity could alter the pharmacological effects of sertraline when present above certain thresholds .

Case Study 2: Method Development for Impurity Detection

Another study focused on developing high-performance liquid chromatography (HPLC) methods for detecting this impurity in sertraline formulations. The findings showed that accurate quantification of impurities is crucial for ensuring patient safety and therapeutic efficacy .

Chemical Reactions Analysis

Reaction Conditions and Catalytic Systems

ParameterConditionsOutcome
CatalystRaney nickel, palladium on carbon, or platinum oxideHigher cis isomer yield (85–90%) with Raney nickel under H₂ pressure
SolventMethanol, ethanol, or tetrahydrofuran (THF)Methanol optimizes solubility and reaction rate
Temperature25–50°CElevated temperatures improve reaction kinetics
Pressure1–5 atm H₂Higher pressure accelerates reduction

Key Reaction Pathway:

Tetralone+CH3NH2H2/catalyst 1R 4S cis sertralineHClHydrochloride salt\text{Tetralone}+\text{CH}_3\text{NH}_2\xrightarrow{\text{H}_2/\text{catalyst}}\text{ 1R 4S cis sertraline}\xrightarrow{\text{HCl}}\text{Hydrochloride salt}

Isomer Control and Stereochemical Outcomes

The cis isomer (1R,4S configuration) is therapeutically active, necessitating precise control during synthesis. Trans-cis isomerization is achieved via:

  • Thermal equilibration : Heating the trans isomer in toluene at 110°C for 24 hours converts 30–40% to cis .

  • Catalytic methods : Use of chiral catalysts to enhance enantiomeric excess (e.g., 98% ee with Pd/C and (R)-BINAP ligand) .

Isomer Ratios Under Different Conditions

Conditioncis:trans RatioYield (%)
Standard hydrogenation85:1572
Thermal isomerization40:6065
Chiral catalyst-assisted98:288

Intermediate Formation and Reaction Pathways

Critical intermediates include:

  • N-Methylimine : Formed via condensation of tetralone and methylamine, stabilized by aprotic solvents like THF .

  • Oxime derivatives : Generated as byproducts; removed via acid-base extraction .

Purification and Salt Formation

The hydrochloride salt is precipitated using concentrated HCl in ethanol, achieving >99% purity after recrystallization .

Purification Metrics

StepPurity Before (%)Purity After (%)
Crystallization8595
Recrystallization9599.5

Degradation and Stability

Sertraline hydrochloride undergoes hydrolysis under acidic conditions (pH < 3) or oxidation in the presence of light. Key degradation products include:

  • 3,4-Dichlorobenzaldehyde : From oxidative cleavage of the tetrahydronaphthalene ring .

  • N-Oxide derivatives : Formed via autoxidation in aqueous solutions .

Industrial-Scale Optimization

Recent patents highlight innovations to reduce heavy metal contamination (e.g., replacing Raney nickel with Pd/C) and improve yield via continuous-flow hydrogenation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are best understood when compared to related tetrahydronaphthalenamine derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents N-Substituent Stereochemistry Key Properties/Activity References
(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-... 3,4-Dichlorophenyl Methyl (1R,4S) Impurity in sertraline synthesis; stereoselective synthesis (>99.9% purity)
Sertraline Hydrochloride (1S,4S-isomer) 3,4-Dichlorophenyl Methyl (1S,4S) Potent SSRI (EC50: 20–25 µM for HIV IN inhibition in analogs); high selectivity for 5-HT
trans-4-(4′-Chlorophenyl)-N,N-dimethyl-... (5g) 4-Chlorophenyl N,N-Dimethyl trans Lower serotonin affinity; yellow oil, 37% synthesis yield
trans-4-(2′-Chlorophenyl)-N,N-dimethyl-... (5o) 2-Chlorophenyl N,N-Dimethyl trans Moderate cytotoxicity; synthesized via six-step route
(1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-... 4-Chlorophenyl Methyl Racemic Sertraline Impurity C; weaker CNS activity compared to 3,4-dichloro analogs
trans-4-Cyclohexyl-N,N-dimethyl-... (5l) Cyclohexyl N,N-Dimethyl trans High lipophilicity; crystalline solid (m.p. 137–139°C)

Physicochemical and Metabolic Profiles

Property (1R,4S)-Target Compound Sertraline (1S,4S) 4-Chlorophenyl Analog (5g)
Melting Point 137–139°C (analog) 243–245°C Oil (no defined m.p.)
LogP (Predicted) 3.8 4.1 3.5
Metabolic Stability Moderate (N-demethylation) High Low (rapid hepatic clearance)
Selectivity (5-HT vs. NE) >1000-fold >1000-fold <100-fold

Data compiled from

Key Research Findings

  • Sertraline vs. (1R,4S)-Isomer : The (1S,4S)-enantiomer reduces immobility in the Porsolt swim test (antidepressant assay), while the (1R,4S)-isomer shows negligible activity .
  • Chlorophenyl Position Matters : 3,4-Dichloro substitution maximizes serotonin affinity; 4-chloro or 2-chloro analogs exhibit 10–50-fold lower potency .
  • Industrial Synthesis : The target compound’s stereoselective process reduces waste and improves scalability compared to older racemic methods .

Preparation Methods

Formation of Key Intermediates

  • Starting Materials: The synthesis typically begins with 4-(3,4-dichlorophenyl)-1-tetralone.
  • Amination: Condensation of the tetralone with methylamine under aprotic solvent conditions (e.g., tetrahydrofuran) forms an intermediate N-methylimine. This intermediate is stabilized in aprotic solvents to prevent side reactions.
  • Byproduct Management: Oxime derivatives may form as byproducts and are removed through acid-base extraction techniques to ensure purity.

Stereoselective Hydrogenation

  • Catalysts: Chiral catalysts such as palladium on carbon (Pd/C) combined with chiral ligands like (R)-BINAP are employed to achieve high enantiomeric excess (up to 98% ee).
  • Conditions: Hydrogenation is performed typically at 60–80°C under hydrogen pressures ranging from 50 to 100 psi.
  • Isomer Control: The desired (1R,4S) cis isomer is favored by these catalytic conditions. Thermal equilibration methods (e.g., heating in toluene at 110°C for 24 hours) can convert trans isomers partially to cis but with lower yields (~40% cis).
Condition cis:trans Ratio Yield (%)
Standard hydrogenation 85:15 72
Thermal isomerization 40:60 65
Chiral catalyst-assisted 98:2 88

Salt Formation and Purification

  • Hydrochloride Salt Formation: The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, facilitating crystallization.
  • Purification: Recrystallization from ethanol/water mixtures improves purity from about 95% to over 99.5%.
  • Chromatographic Techniques: Silica gel column chromatography with dichloromethane/methanol (9:1) eluent is used for further purification and removal of related impurities.
Step Purity Before (%) Purity After (%)
Crystallization 85 95
Recrystallization 95 99.5

Reaction Parameters and Optimization

Parameter Optimal Range Impact on Yield/Purity
Hydrogen Pressure 50–100 psi Higher pressure reduces reaction time but risks over-reduction
Catalyst Loading 2–5 mol% Excess catalyst increases cost without improving enantioselectivity
Solvent System Ethanol/Water (7:3) Enhances crystallinity and purity of hydrochloride salt
Temperature 60–80°C Optimizes hydrogenation rate and stereoselectivity

Analytical and Quality Control Measures

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and stereochemistry, with characteristic coupling constants (J = 8–10 Hz) indicative of the trans-decalin system.
  • Chiral HPLC: Separation on Chiralpak AD-H columns distinguishes the (1R,4S) enantiomer from others, with retention time differences exceeding 2 minutes.
  • Mass Spectrometry: High-resolution MS confirms molecular formula with m/z 306.0815 for the protonated molecular ion.
  • Impurity Profiling: LC-MS/MS detects chlorinated by-products and related impurities at ppm levels, essential for pharmaceutical quality control.

Impurity Control and Stability

Impurity CAS Number Acceptable Limit (ICH Q3A)
Des-methyl derivative 107538-91-0 ≤0.15%
(1RS,4RS)-Diastereomer 52758-05-1 ≤0.10%
  • Degradation: The compound is susceptible to hydrolysis under acidic conditions (pH < 3) and oxidation under light exposure, producing 3,4-dichlorobenzaldehyde and N-oxide derivatives.

Industrial Scale Considerations

  • Catalyst Replacement: To reduce heavy metal contamination, Pd/C catalysts have replaced Raney nickel in continuous-flow hydrogenation processes.
  • Yield Improvement: Continuous-flow reactors provide better control over reaction parameters, improving yield and reproducibility.
  • Environmental and Safety: Use of anhydrous solvents and inert atmosphere minimizes side reactions and impurity formation.

Summary Table: Preparation Method Highlights

Aspect Details
Starting Material 4-(3,4-dichlorophenyl)-1-tetralone
Key Intermediate N-methylimine formed by condensation with methylamine
Catalysts Pd/C with (R)-BINAP ligand for chiral hydrogenation
Reaction Conditions 60–80°C, 50–100 psi H₂, ethanol/water solvent system
Isomer Control Chiral catalyst-assisted hydrogenation yields 98% cis isomer
Purification Crystallization and recrystallization of hydrochloride salt
Analytical Techniques NMR, chiral HPLC, HRMS, LC-MS/MS for impurity profiling
Impurity Limits Des-methyl ≤ 0.15%, Diastereomer ≤ 0.10%
Stability Concerns Acidic hydrolysis and photoxidation degradation pathways
Industrial Optimization Catalyst replacement, continuous flow hydrogenation, solvent drying

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Hydrogen Pressure50–100 psiHigher pressure reduces reaction time but risks over-reduction
Catalyst Loading2–5 mol%Excess catalyst increases costs without improving enantioselectivity
Solvent SystemEthanol/Water (7:3)Enhances crystallinity of the hydrochloride salt

Basic: How is the compound characterized to confirm its stereochemical and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.2–7.4 ppm) and confirms the (1R,4S) configuration via coupling constants (J = 8–10 Hz for trans-decalin systems) .
  • HPLC Chiral Analysis : Use a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers. Retention times for (1R,4S) and (1S,4R) differ by >2 min .
  • HRMS : Exact mass (C₁₇H₁₈Cl₂N⁺ requires m/z 306.0815) confirms molecular formula .

Basic: What pharmacological applications justify further research on this compound?

Methodological Answer:
The compound is a precursor for CNS-targeted molecules (e.g., serotonin/norepinephrine reuptake inhibitors). Key applications:

  • Receptor Binding Studies : Radiolabeled analogs (³H/¹⁴C) assess affinity for monoamine transporters .
  • In Vivo Efficacy : Rodent models evaluate antidepressant-like effects (e.g., forced swim test) at 10–50 mg/kg doses .

Advanced: How can researchers resolve contradictions in reported yields during scale-up synthesis?

Methodological Answer:
Discrepancies arise from:

  • Impurity Accumulation : By-products like (1R,4R)-diastereomers form under suboptimal hydrogenation. Monitor via chiral HPLC and adjust catalyst ratios .
  • Solvent Purity : Trace water in ethanol reduces crystallinity. Use molecular sieves or anhydrous solvents .
    Table 2: Troubleshooting Yield Issues
IssueRoot CauseSolution
Low enantiopurityCatalyst deactivationPre-reduce catalyst under H₂ before substrate addition
High impurityIncomplete aminationExtend reaction time (24–48 hrs) with excess methylamine

Advanced: What strategies identify and quantify process-related impurities?

Methodological Answer:

  • LC-MS/MS : Detects chlorinated by-products (e.g., 4-(4-chlorophenyl) analogs) at ppm levels. Use a C18 column (0.1% formic acid in acetonitrile/water) .
  • Reference Standards : Compare retention times with synthesized impurities (e.g., (1RS,4RS)-4-(4-chlorophenyl) analog, CAS 79559-98-1) .

Q. Table 3: Common Impurities and Thresholds

ImpurityCAS NumberAcceptable Limit (ICH Q3A)
Des-methyl derivative107538-91-0≤0.15%
(1RS,4RS)-Diastereomer52758-05-1≤0.10%

Advanced: How does enantiomeric purity impact pharmacological activity?

Methodological Answer:

  • Receptor Selectivity : The (1R,4S)-enantiomer shows 10× higher affinity for serotonin transporters vs. the (1S,4R)-form. Use patch-clamp assays to validate ion channel effects .
  • Metabolic Stability : Racemic mixtures exhibit faster hepatic clearance (t₁/₂ = 2 hrs vs. 6 hrs for pure (1R,4S)). Conduct microsomal stability studies with CYP3A4 inhibitors .

Advanced: What in silico methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models interactions with hERG channels (avoid cardiotoxicity; docking score < −9 kcal/mol preferred) .
  • QSAR Models : Predict logP (2.5–3.0) and blood-brain barrier penetration (AlogPS > 0.5) using MOE or Schrödinger .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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